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molecular formula C6H8N2O2 B8794890 2-(1-hydroxyethyl)pyrimidin-4(3H)-one

2-(1-hydroxyethyl)pyrimidin-4(3H)-one

Cat. No. B8794890
M. Wt: 140.14 g/mol
InChI Key: PSUSZVMSXODUAH-UHFFFAOYSA-N
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Patent
US08071605B2

Procedure details

To a stirred solution of 2-(1-hydroxyethyl)pyrimidin-4(3H)-one (Intermediate 50, 5 g, 35.71 mmol) in dichloroethane (200 mL), manganese dioxide (31 g, 357.1 mmol) was added. The reaction mixture was heated to 90° C. for 5 h. The reaction mixture was filtered through a celite bed and washed with dichloroethane (60 mL). The filtrate was concentrated to dryness to yield 1.6 g (32.6%) 2-acetylpyrimidin-4(3H)-one.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
31 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:4]1[NH:9][C:8](=[O:10])[CH:7]=[CH:6][N:5]=1)[CH3:3]>ClC(Cl)C.[O-2].[O-2].[Mn+4]>[C:2]([C:4]1[NH:9][C:8](=[O:10])[CH:7]=[CH:6][N:5]=1)(=[O:1])[CH3:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC(C)C1=NC=CC(N1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C)C1=NC=CC(N1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
ClC(C)Cl
Name
Quantity
31 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a celite bed
WASH
Type
WASH
Details
washed with dichloroethane (60 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=NC=CC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 32.6%
YIELD: CALCULATEDPERCENTYIELD 32.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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